ethyl 5-[[(E)-(3-methoxyphenyl)methylideneamino]carbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate
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Overview
Description
5-[[2-[(3-methoxyphenyl)methylidene]hydrazinyl]-oxomethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester is a member of methoxybenzenes.
Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : The compound has been utilized in various synthesis methods, such as the amination method, cyclization reactions, and aldol condensation. These techniques are crucial in creating novel chemical compounds with specific desired properties (Idhayadhulla et al., 2010).
Structural Analysis : Extensive characterization using techniques like IR, 1H-NMR, 13C-NMR, and mass spectroscopy has been employed to confirm the structure of the synthesized compounds. Such studies are essential for understanding the chemical nature and potential applications of these substances (Hublikar et al., 2019).
Potential Applications
Antimicrobial Properties : Some derivatives of the compound have shown promising antibacterial and antifungal activities. This suggests its potential use in developing new antimicrobial agents (Mikhed’kina et al., 2009).
Quantum Chemical Studies : Quantum chemical calculations, including density functional theory (DFT) and other computational methods, have been applied to study the molecular structure and properties of the compound. These studies can provide insights into its reactivity and stability, making it a candidate for various chemical applications (Singh et al., 2013).
Crystal Structure Analysis : The detailed crystal structure analysis provides insights into the molecular interactions and stability of the compound, which can be crucial for its use in material science or pharmaceutical applications (Ahankar et al., 2021).
Properties
Molecular Formula |
C18H21N3O4 |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
ethyl 5-[[(E)-(3-methoxyphenyl)methylideneamino]carbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C18H21N3O4/c1-5-25-18(23)15-11(2)16(20-12(15)3)17(22)21-19-10-13-7-6-8-14(9-13)24-4/h6-10,20H,5H2,1-4H3,(H,21,22)/b19-10+ |
InChI Key |
CKUKILNJBSKZBQ-VXLYETTFSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(NC(=C1C)C(=O)N/N=C/C2=CC(=CC=C2)OC)C |
SMILES |
CCOC(=O)C1=C(NC(=C1C)C(=O)NN=CC2=CC(=CC=C2)OC)C |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)C(=O)NN=CC2=CC(=CC=C2)OC)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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